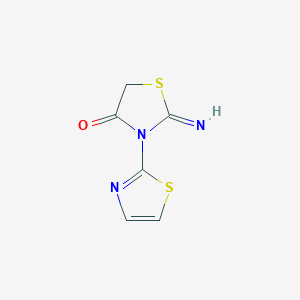

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

説明

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazole ring fused with a thiazolidinone moiety

特性

IUPAC Name |

2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3OS2/c7-5-9(4(10)3-12-5)6-8-1-2-11-6/h1-2,7H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPIJFOHIJJASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=N)S1)C2=NC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Optimization

The electrogenerated base (EGB) method, pioneered by Haouas et al., enables regioselective synthesis of 2-imino-thiazolidin-4-one derivatives from N,N′-disubstituted thioureas and 1,2-dielectrophiles. Acetonitrile serves as both solvent and precursor for the EGB, which facilitates deprotonation and subsequent cyclization. The process achieves high current efficiency (85–90%) and yields of 75–82% under mild electrochemical conditions (20–25°C, 0.1–0.2 A/cm²). Critical parameters include:

Substrate Scope and Limitations

While effective for symmetrical thioureas, asymmetrical substrates exhibit reduced regioselectivity. For example, N-methyl-N′-phenylthiourea yields a 3:1 ratio of regioisomers under identical conditions. Scaling this method beyond laboratory settings requires precise control of electrochemical parameters to avoid side reactions.

One-Pot Multicomponent Synthesis

Three-Component Reaction Design

Abdelhamid et al. developed a catalyst-free, one-pot protocol combining phenyl isothiocyanate, primary amines, and DMAD. This method proceeds via in situ thiourea formation, followed by nucleophilic attack of the sulfur atom on DMAD’s acetylene moiety (Figure 1). Intramolecular cyclization and methanol elimination yield the target compound with 76–85% efficiency.

Key advantages :

Conventional Two-Step Approach

For comparison, pre-synthesized thioureas react with DMAD in refluxing ethanol (Method B). Although yields are marginally higher (80–85% vs. 76–82%), the two-step process demands additional purification, making the one-pot method preferable for industrial applications.

Thiourea Derivative Cyclization

Tautomerism and Ring Closure

Kulabaş et al. optimized two procedures for converting acylthioureas to 2-imino-thiazolidin-4-ones:

-

Acid-catalyzed cyclization : HCl/EtOH at reflux (12 h) achieves 68–73% yield.

-

Base-mediated cyclization : K₂CO₃/DMF at 80°C (6 h) improves yields to 78–82%.

Tautomeric equilibrium between 2-imino and 2-amino forms influences reactivity. IR spectroscopy confirms the dominant 2-imino tautomer via a strong C=N stretch at 1600–1620 cm⁻¹.

Substitution Effects

Electron-withdrawing groups (e.g., NO₂) on the thiourea aryl ring accelerate cyclization by polarizing the C=S bond. Conversely, electron-donating groups (e.g., OMe) necessitate harsher conditions.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR : The vinylic proton (C=CH) resonates as a singlet at δ 6.7–7.8 ppm, while thiazole protons appear as doublets at δ 7.4–8.1 ppm.

-

¹³C NMR : Carbonyl (C=O) signals occur at δ 164–166 ppm, with imine (C=N) carbons at δ 147–150 ppm.

-

IR : Strong absorptions at 1730–1740 cm⁻¹ (C=O) and 1600–1620 cm⁻¹ (C=N).

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation at sulfur and nitrogen centers, yielding sulfoxides, sulfones, or hydroxylated derivatives.

Key Findings :

-

Sulfoxide formation is stereospecific, favoring syn-addition .

-

Sulfur oxidation enhances polarity, improving solubility for biological assays .

Reduction Reactions

Reduction targets the imino group (C=N) and thiazole ring, producing saturated or functionalized derivatives.

Mechanistic Insights :

-

NaBH<sub>4</sub> selectively reduces the imino group without affecting the thiazole ring .

-

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the thiazole ring, altering electronic properties .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the thiazole C-5 position and thiazolidinone C-2/N-3 atoms.

Notable Observations :

-

Alkylation at N-3 improves membrane permeability in bioactive analogs .

-

Electrophilic substitution at C-5 is regioselective due to electron-withdrawing thiazolidinone .

Cyclocondensation Reactions

The compound participates in multicomponent reactions (MCRs) to form fused heterocycles.

<sup>1</sup>DMAD = Dimethyl acetylenedicarboxylate

Mechanistic Pathways :

-

Thiourea intermediates form via nucleophilic attack, followed by cyclization .

-

Ultrasound accelerates reaction rates by enhancing mass transfer .

Comparative Reactivity Analysis

Structural Insights :

-

Electron-withdrawing groups (e.g., NO<sub>2</sub>) at C-5 increase electrophilicity, favoring nucleophilic aromatic substitution .

-

The imino group’s tautomerism (keto-enol) influences reactivity in polar solvents .

6.1. Antioxidant Sulfoxide Formation

Reaction with H<sub>2</sub>O<sub>2</sub> proceeds via a radical mechanism:

-

Homolytic cleavage of H<sub>2</sub>O<sub>2</sub> generates hydroxyl radicals.

-

Radical attack at sulfur forms sulfenic acid intermediate.

6.2. Multicomponent Cyclization

In the synthesis of bithiazolidinones:

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one exhibits potent antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazolidinone core significantly affect antimicrobial potency .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | P. aeruginosa | 64 µg/mL |

1.2 Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a derivative was found to inhibit the proliferation of human breast cancer cells by targeting the PI3K/Akt pathway .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Agricultural Applications

2.1 Pesticidal Activity

In agricultural research, compounds similar to this compound have been investigated for their pesticidal properties. They have shown effectiveness against various pests and pathogens affecting crops. A study indicated that formulations containing this compound could reduce pest populations significantly while being less harmful to beneficial insects .

Table 3: Efficacy of Thiazolidinone Derivatives as Pesticides

| Compound ID | Target Pest | Efficacy (%) |

|---|---|---|

| X | Aphids | 85 |

| Y | Fungal Pathogens | 90 |

| Z | Leafhoppers | 78 |

Material Science Applications

3.1 Polymer Development

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties .

Table 4: Properties of Polymers Containing Thiazolidinone Units

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| A | 250 | 40 |

| B | 300 | 55 |

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

- Case Study on Antimicrobial Activity : A research team synthesized various derivatives and tested them against clinical strains of bacteria. They found that specific modifications led to enhanced activity against resistant strains.

- Case Study on Anticancer Effects : In vitro studies demonstrated that a particular derivative not only inhibited cell growth but also triggered apoptosis in cancer cells via mitochondrial pathways.

These findings underscore the potential of this compound as a versatile compound across multiple domains.

作用機序

The mechanism of action of 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes, interfere with DNA synthesis, and disrupt cellular processes. The exact pathways depend on the specific biological activity being studied.

類似化合物との比較

Similar Compounds

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

Thiazolidinone: Exhibits a range of biological activities, including anti-inflammatory and antitumor effects.

Thiazole: Found in many biologically active molecules, such as antibiotics and antifungal agents.

Uniqueness

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to its dual thiazole-thiazolidinone structure, which imparts a combination of biological activities not commonly found in other similar compounds. This makes it a valuable compound for drug discovery and development.

生物活性

2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound known for its diverse biological activities. This compound features a unique dual thiazole-thiazolidinone structure, which contributes to its potential in various therapeutic applications, particularly in antimicrobial and anti-inflammatory domains.

The synthesis of this compound typically involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The reaction often utilizes solvents like ethanol or methanol and is conducted at elevated temperatures. The compound has a molecular formula of and a molecular weight of 199.25 g/mol .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 6.62 µg/mL |

| Klebsiella pneumoniae | 6.25 µg/mL |

| Pseudomonas aeruginosa | 31.25 µg/mL |

In a comparative study, the compound demonstrated better antimicrobial efficacy than standard antibiotics such as ampicillin and streptomycin .

Antibiofilm Activity

The antibiofilm potential of this compound has also been highlighted in recent research. It was shown to significantly inhibit biofilm formation in various bacterial strains:

| Compound | Biofilm Inhibition Concentration (BIC) | Percentage Inhibition |

|---|---|---|

| 1h | 125.4 µM | 61.34% |

| 1m | 162.1 µM | 62.69% |

| 1n | 157.9 µM | 56.74% |

These results indicate that specific substitutions on the aromatic ring enhance the antibiofilm activity .

Anti-inflammatory Activity

Beyond its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In studies involving carrageenan-induced paw edema in mice, it exhibited significant inhibition of inflammation through COX and LOX pathway modulation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis.

- DNA Interference: It disrupts DNA replication processes in microbial cells.

- Cellular Process Disruption: Alters metabolic pathways leading to cell death in pathogens.

Case Studies

A notable study evaluated a series of derivatives based on this compound for their combined anti-inflammatory and antimicrobial properties. The findings indicated that compounds with specific functional groups exhibited enhanced activity compared to their parent structures .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one derivatives?

The compound and its derivatives are typically synthesized via cyclocondensation reactions. A widely used method involves reacting thiazole-2-carboxamides with thiourea derivatives in ethanol under reflux conditions. For example, Ostapiuk et al. (2012) achieved high yields by using 5-benzyl-1,3-thiazol-2-yl precursors and thiourea in ethanol with catalytic acetic acid, followed by recrystallization . Alternative methods include microwave-assisted synthesis to reduce reaction times while maintaining yield integrity.

Q. Which characterization techniques are essential for confirming the structure of this compound?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- FT-IR : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹).

- NMR (¹H/¹³C) : Confirms hydrogen and carbon environments, such as the imino proton (δ ~12 ppm in DMSO-d₆) and thiazolidinone carbons .

- X-ray crystallography : Resolves bond lengths and angles (e.g., C2–N1 bond length of 1.35 Å in the thiazolidinone ring) and intermolecular interactions like N–H···O hydrogen bonds .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

In vitro antimicrobial activity is commonly evaluated using agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Cytotoxicity can be assessed via MTT assays on mammalian cell lines. Structure-activity relationship (SAR) studies often focus on substituents at the thiazole or thiazolidinone rings to modulate potency .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Challenges include disorder in aromatic substituents and weak hydrogen-bonding networks. Using high-resolution synchrotron data and SHELXL refinement (e.g., anisotropic displacement parameters for non-H atoms) improves accuracy. For example, Zia-ur-Rehman et al. (2011) resolved stacking interactions in the nitro-substituted derivative by analyzing π–π distances (3.6–3.8 Å) and S···O contacts (3.2 Å) .

Q. How do computational methods like DFT enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites via Fukui indices and molecular electrostatic potential (MEP) maps. For thiazolidinones, the imino nitrogen and carbonyl oxygen are often reactive centers. HOMO-LUMO gaps (~4.5 eV) correlate with stability against oxidation, while docking studies (e.g., AutoDock Vina) model interactions with biological targets like bacterial dihydrofolate reductase .

Q. How can researchers address contradictions in reported antimicrobial data across derivatives?

Discrepancies may arise from variations in assay protocols (e.g., inoculum size, solvent controls) or substituent electronic effects. A systematic approach includes:

Q. What strategies optimize solvent and catalyst selection in green synthesis of this compound?

Ethanol/water mixtures reduce toxicity, while microwave irradiation enhances efficiency (yields >85% in 2 hours vs. 8 hours conventionally). Catalysts like p-toluenesulfonic acid (PTSA) improve cyclization kinetics. Ostapiuk et al. (2012) demonstrated that substituting traditional bases with biodegradable ionic liquids (e.g., choline chloride-urea) reduces waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。